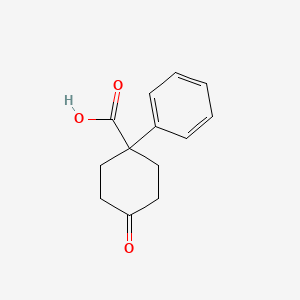
4-Oxo-1-phenylcyclohexanecarboxylic acid
Cat. No. B1596344
Key on ui cas rn:
75945-91-4
M. Wt: 218.25 g/mol
InChI Key: GLXVJOPRMXBHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03979444
Procedure details


A mixture of 11.27 g. (0.046 mole) of 4-cyano-4-phenylcyclohexanone, ethylene ketal (prepared in Example 18) and 11.3 g. of potassium hydroxide in 90 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer was covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness and the solid remaining is recrystallized from a mixture of ethylene chloride and Skellysolve B to give 10.51 g. (86.3% yield) of 4-carboxy-4-phenylcyclohexanone, ethylene ketal, having a melting point of 136° to 140°C.




[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Yield
86.3%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)#N.[OH-:16].[K+].C(O)C[OH:20]>O>[C:1]([C:3]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)([OH:20])=[O:16] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.046 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1(CCC(CC1)=O)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1(CCC(CC1)=O)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
Step Five
[Compound]
|
Name
|
ethylene ketal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 11.27 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 16 hours
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with two additional portions of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extracts are evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid remaining is recrystallized from a mixture of ethylene chloride and Skellysolve B
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 10.51 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C1(CCC(CC1)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
